N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistency, scalability, and cost-effectiveness. Quality control measures, such as chromatography and spectroscopy, are employed to verify the identity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and benzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or benzamide rings .
Scientific Research Applications
N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinase 2 (CDK2).
Materials Science: Its unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide involves its binding to specific molecular targets, such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle, leading to cell cycle arrest and potential anti-cancer effects . The pathways involved include the regulation of cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
- 4-{[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide
- N’-[(3Z)-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Uniqueness
N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide stands out due to its unique combination of structural features, including the heptyl side chain and the thiazolidinone ring.
Properties
Molecular Formula |
C26H27N3O3S2 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-[(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C26H27N3O3S2/c1-3-4-5-6-9-16-28-20-11-8-7-10-19(20)21(24(28)31)22-25(32)29(26(33)34-22)27-23(30)18-14-12-17(2)13-15-18/h7-8,10-15H,3-6,9,16H2,1-2H3,(H,27,30)/b22-21- |
InChI Key |
ZSBUNUCNMGWKTM-DQRAZIAOSA-N |
Isomeric SMILES |
CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)/C1=O |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C1=O |
Origin of Product |
United States |
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